An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)-1,3-benzothiazole for Metabolic Disease Research
An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)-1,3-benzothiazole for Metabolic Disease Research
A Senior Application Scientist's Perspective on a Promising Scaffold
This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)-1,3-benzothiazole, a heterocyclic compound with significant potential for the development of novel therapeutics for metabolic diseases. While direct research on this specific molecule is emerging, this document synthesizes data from related benzothiazole derivatives to propose a robust research and evaluation framework. This paper is intended for researchers, scientists, and drug development professionals in the field of metabolic disease.
Introduction: The Benzothiazole Scaffold in Metabolic Disease
The benzothiazole core is a privileged bicyclic heterocyclic system recognized for its wide range of pharmacological activities.[1] Its derivatives have been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory roles.[2][3] More recently, the benzothiazole scaffold has garnered attention in the context of metabolic diseases, particularly type 2 diabetes (T2D). Several studies have highlighted the potential of 2-aminobenzothiazole derivatives to exert antidiabetic effects, suggesting a promising avenue for drug discovery.[4][5]
Metabolic diseases, such as T2D and obesity, are characterized by insulin resistance, hyperglycemia, and dyslipidemia. A key molecular target in the management of these conditions is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[5] Activation of PPARγ improves insulin sensitivity, making it a validated target for antidiabetic drugs like the thiazolidinediones (TZDs).[6] This guide focuses on 2-(Piperidin-4-yloxy)-1,3-benzothiazole, a compound that combines the benzothiazole core with a piperidin-4-yloxy moiety, and outlines a comprehensive strategy for its synthesis, characterization, and evaluation as a potential therapeutic agent for metabolic diseases.
Proposed Synthesis and Characterization
A plausible synthetic route for 2-(Piperidin-4-yloxy)-1,3-benzothiazole can be conceptualized based on established methods for the synthesis of 2-substituted benzothiazoles. A common approach involves the condensation of 2-aminothiophenol with various reagents.[7] For the target compound, a potential two-step synthesis is proposed, starting from 2-mercaptobenzothiazole and N-Boc-4-hydroxypiperidine, followed by deprotection.
Experimental Protocol: Synthesis of 2-(Piperidin-4-yloxy)-1,3-benzothiazole
-
Step 1: Synthesis of tert-butyl 4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature to form the alkoxide.
-
Add 2-chlorobenzothiazole (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-(Piperidin-4-yloxy)-1,3-benzothiazole
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Characterization
The structure and purity of the synthesized 2-(Piperidin-4-yloxy)-1,3-benzothiazole should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Hypothesized Mechanism of Action: A PPARγ Agonist
Based on the known antidiabetic activity of other benzothiazole derivatives, it is hypothesized that 2-(Piperidin-4-yloxy)-1,3-benzothiazole may exert its therapeutic effects through the activation of PPARγ.[5] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The activation of PPARγ leads to a cascade of downstream effects that collectively improve insulin sensitivity and regulate glucose and lipid homeostasis. These include:
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Increased glucose uptake: Upregulation of glucose transporters, such as GLUT4, in adipose tissue and skeletal muscle.
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Adipocyte differentiation: Promotion of the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.
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Modulation of adipokines: Regulation of the secretion of adipokines, such as adiponectin, which has insulin-sensitizing effects.
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Anti-inflammatory effects: Inhibition of the production of pro-inflammatory cytokines.
Caption: Proposed mechanism of action of 2-(Piperidin-4-yloxy)-1,3-benzothiazole via PPARγ activation.
In Vitro Evaluation: A Step-by-Step Approach
A series of in vitro assays are essential to validate the hypothesized mechanism of action and to characterize the biological activity of 2-(Piperidin-4-yloxy)-1,3-benzothiazole.
PPARγ Binding and Transactivation Assay
This assay determines if the compound directly binds to and activates the PPARγ receptor. A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay can be used to assess binding affinity.[9] A cell-based reporter gene assay can then be used to measure the transcriptional activation of PPARγ.[10]
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Cell Culture: Culture a suitable cell line (e.g., HEK293T) expressing a PPARγ-responsive luciferase reporter construct.
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Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of 2-(Piperidin-4-yloxy)-1,3-benzothiazole. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
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Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
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Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the dose-response curve and calculate the EC₅₀ value.
Cellular Glucose Uptake Assay
This assay measures the ability of the compound to enhance glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.[11][12]
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Cell Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
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Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours.
-
Compound and Insulin Treatment: Treat the cells with varying concentrations of 2-(Piperidin-4-yloxy)-1,3-benzothiazole in the presence or absence of a sub-maximal concentration of insulin.
-
2-NBDG Incubation: Add 2-NBDG, a fluorescent glucose analog, to the cells and incubate for 30-60 minutes.[11]
-
Fluorescence Measurement: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Quantify the increase in glucose uptake relative to the vehicle control.
Caption: In vitro experimental workflow for the evaluation of 2-(Piperidin-4-yloxy)-1,3-benzothiazole.
Western Blot Analysis of Insulin Signaling Pathway
To further elucidate the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and GSK3β.[13][14][15]
-
Cell Treatment and Lysis: Treat differentiated 3T3-L1 adipocytes with the compound and/or insulin, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt and GSK3β.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
In Vivo Evaluation in a Metabolic Disease Model
In vivo studies are crucial to determine the therapeutic efficacy and safety of the compound in a whole-organism context. A commonly used model is the streptozotocin (STZ)-induced diabetic rat model, which mimics many of the features of type 1 and, with high-fat diet, type 2 diabetes.[4][16]
Experimental Protocol: Evaluation in STZ-Induced Diabetic Rats
-
Induction of Diabetes: Induce diabetes in male Wistar rats by a single intraperitoneal injection of STZ.
-
Animal Grouping and Treatment: Group the diabetic rats and administer 2-(Piperidin-4-yloxy)-1,3-benzothiazole orally once daily for a specified period (e.g., 28 days). Include a vehicle-treated diabetic group and a non-diabetic control group. A positive control group treated with a standard antidiabetic drug (e.g., glibenclamide) should also be included.[4]
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose tolerance.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of serum insulin, lipid profile (triglycerides, total cholesterol, HDL, LDL), and liver and kidney function markers.
-
Histopathology: Collect and process organs such as the pancreas, liver, and kidneys for histopathological examination.
Pharmacokinetic and ADME/Tox Profiling
Early assessment of the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties of a compound is critical for its development as a drug.[17][18]
In Vitro ADME/Tox Assays
A standard panel of in vitro assays should be conducted to evaluate the drug-like properties of 2-(Piperidin-4-yloxy)-1,3-benzothiazole:[19][20][21]
-
Solubility: Determine the aqueous solubility at different pH values.
-
Permeability: Assess the permeability using a Caco-2 cell monolayer assay.
-
Metabolic Stability: Evaluate the stability in liver microsomes or hepatocytes.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins.
-
CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions.
-
Cytotoxicity: Determine the cytotoxicity in a relevant cell line (e.g., HepG2) to assess potential hepatotoxicity.[22]
Data Summary and Future Directions
The following table summarizes the key quantitative data that should be generated from the proposed studies:
| Assay | Parameter | Expected Outcome for an Active Compound |
| PPARγ Reporter Gene Assay | EC₅₀ | Low micromolar or nanomolar range |
| 2-NBDG Glucose Uptake Assay | % Increase in Glucose Uptake | Significant increase compared to vehicle control |
| Western Blot Analysis | p-Akt/Total Akt Ratio | Increased ratio, indicating activation of insulin signaling |
| STZ-Induced Diabetic Rat Model | Blood Glucose Levels | Significant reduction compared to diabetic control |
| Oral Glucose Tolerance Test | Area Under the Curve (AUC) | Significant reduction in AUC |
| In Vitro ADME | Metabolic Stability (t₁/₂) | Moderate to high stability |
| In Vitro Toxicology | Cytotoxicity (CC₅₀) | High CC₅₀ value, indicating low cytotoxicity |
Based on the outcomes of these studies, future research could focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Further in vivo studies in other models of metabolic disease, such as diet-induced obesity models, would also be warranted.[23][24]
Conclusion
2-(Piperidin-4-yloxy)-1,3-benzothiazole represents a promising starting point for the development of novel therapeutics for metabolic diseases. The benzothiazole scaffold has demonstrated potential as a pharmacophore for targeting key regulators of metabolism. The comprehensive research framework outlined in this guide, encompassing synthesis, in vitro, and in vivo evaluation, and ADME/Tox profiling, provides a robust pathway for the thorough investigation of this compound and its analogs. The insights gained from these studies will be invaluable for advancing our understanding of the therapeutic potential of the benzothiazole class and for the development of new and effective treatments for metabolic disorders.
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